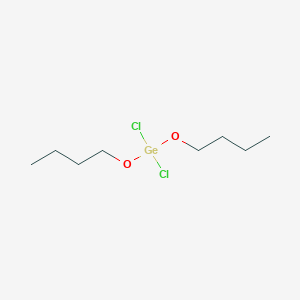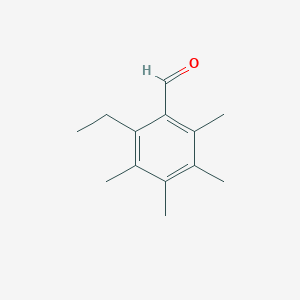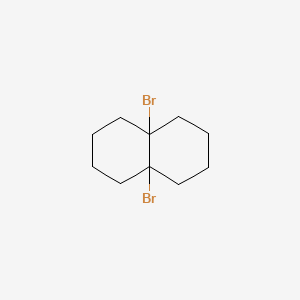
4a,8a-Dibromodecahydronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4a,8a-Dibromodecahydronaphthalene is an organic compound with the molecular formula C10H16Br2 It is a brominated derivative of decahydronaphthalene, characterized by the presence of two bromine atoms at the 4a and 8a positions of the decahydronaphthalene ring system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4a,8a-Dibromodecahydronaphthalene typically involves the bromination of decahydronaphthalene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, automated bromine addition systems, and continuous monitoring of reaction parameters to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions: 4a,8a-Dibromodecahydronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium iodide (NaI) in acetone.
Reduction Reactions: The compound can be reduced to decahydronaphthalene using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding ketones or alcohols, depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide (NaI) in acetone at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products Formed:
Substitution: Formation of 4a,8a-diiododecahydronaphthalene.
Reduction: Formation of decahydronaphthalene.
Oxidation: Formation of decahydronaphthalenone or decahydronaphthalenol.
科学的研究の応用
4a,8a-Dibromodecahydronaphthalene has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 4a,8a-Dibromodecahydronaphthalene is primarily related to its ability to undergo various chemical transformations. The bromine atoms at the 4a and 8a positions make the compound highly reactive, allowing it to participate in a wide range of chemical reactions. These reactions often involve the formation of reactive intermediates, which can interact with molecular targets and pathways in biological systems.
類似化合物との比較
Decahydronaphthalene: The parent compound, lacking the bromine atoms.
4a,8a-Diiododecahydronaphthalene: Similar structure with iodine atoms instead of bromine.
Decahydronaphthalenone: An oxidized derivative with a ketone functional group.
Uniqueness: 4a,8a-Dibromodecahydronaphthalene is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and properties. Compared to its non-brominated counterpart, it exhibits enhanced reactivity in substitution and reduction reactions, making it a valuable intermediate in organic synthesis.
特性
CAS番号 |
88466-45-9 |
|---|---|
分子式 |
C10H16Br2 |
分子量 |
296.04 g/mol |
IUPAC名 |
4a,8a-dibromo-1,2,3,4,5,6,7,8-octahydronaphthalene |
InChI |
InChI=1S/C10H16Br2/c11-9-5-1-2-6-10(9,12)8-4-3-7-9/h1-8H2 |
InChIキー |
NEUNXZDUEIFHCW-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(CCCCC2(C1)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


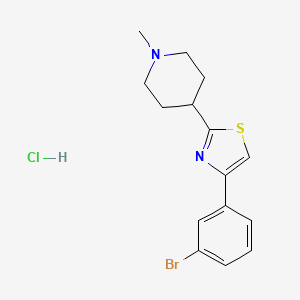
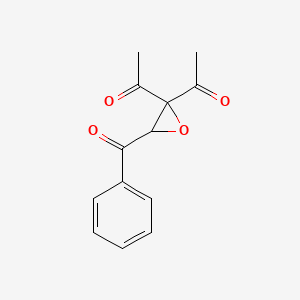

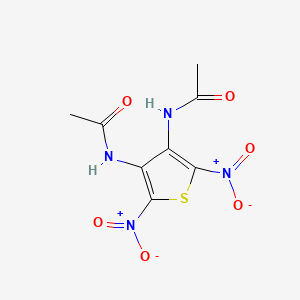
![2-(2-Methylanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one](/img/structure/B14383402.png)
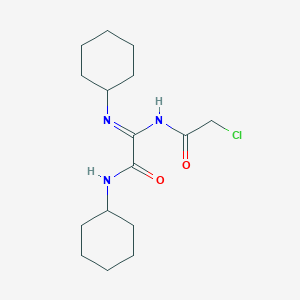
![8-Methoxy-3-phenyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14383410.png)

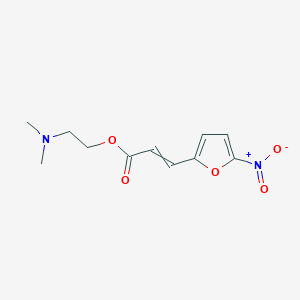

![3-{[2-(2-Methylpropoxy)ethyl]sulfanyl}prop-1-ene](/img/structure/B14383426.png)
